molecular formula C30H33N3O3S B11217830 N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217830
M. Wt: 515.7 g/mol
InChI Key: WFJSKHHNVDNZFU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzoxadiazocine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include ethyl chloroformate and hydrazine derivatives.

    Substitution Reactions: Introduction of the 2,4-dimethylphenyl and 2-phenylethyl groups is achieved through nucleophilic substitution reactions, often using alkyl halides and strong bases.

    Thioxo Group Introduction: The thioxo group is introduced via thiolation reactions, typically using sulfur-containing reagents like Lawesson’s reagent.

    Final Coupling: The final step involves coupling the intermediate with ethoxy and carboxamide groups under mild conditions to avoid decomposition of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.

    Purification Techniques: Employing chromatography and recrystallization to achieve the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the benzoxadiazocine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced benzoxadiazocine derivatives.

    Substitution Products: Various substituted benzoxadiazocine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzoxadiazocine derivatives in various chemical reactions.

Biology

Biologically, N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential pharmacological effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although further research is needed to confirm these effects.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocine Derivatives: Compounds with similar benzoxadiazocine cores but different substituents.

    Thioxo Compounds: Other compounds containing thioxo groups, such as thioxoimidazoles or thioxopyrimidines.

    Phenylethyl Derivatives: Compounds with phenylethyl groups, which may exhibit similar biological activities.

Uniqueness

N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C30H33N3O3S

Molecular Weight

515.7 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-ethoxy-9-methyl-10-(2-phenylethyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C30H33N3O3S/c1-5-35-24-13-9-12-22-26-25(28(34)31-23-15-14-19(2)18-20(23)3)30(4,36-27(22)24)33(29(37)32-26)17-16-21-10-7-6-8-11-21/h6-15,18,25-26H,5,16-17H2,1-4H3,(H,31,34)(H,32,37)

InChI Key

WFJSKHHNVDNZFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3CCC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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